Cytidine 2',3',5'-tribenzoate
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Overview
Description
Cytidine 2’,3’,5’-tribenzoate is a derivative of cytidine, a nucleoside molecule that is a fundamental building block of RNA. This compound is characterized by the substitution of the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar with benzoate groups. This modification enhances the compound’s stability and alters its chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 2’,3’,5’-tribenzoate typically involves the esterification of cytidine with benzoic acid derivatives. One common method includes the reaction of cytidine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The product is then purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of Cytidine 2’,3’,5’-tribenzoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Cytidine 2’,3’,5’-tribenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the release of benzoic acid and cytidine.
Substitution Reactions: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the benzoate groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide solutions.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under mild conditions.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed, though these reactions are less frequently utilized.
Major Products Formed
Hydrolysis: Produces cytidine and benzoic acid.
Substitution: Results in the formation of various substituted cytidine derivatives depending on the nucleophile used.
Oxidation and Reduction: Leads to the formation of oxidized or reduced cytidine derivatives, though these are not commonly studied.
Scientific Research Applications
Cytidine 2’,3’,5’-tribenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside derivatives and as a reagent in various organic synthesis reactions.
Biology: Employed in studies of nucleoside metabolism and as a tool to investigate the biochemical pathways involving cytidine.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the production of nucleoside analogs and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Cytidine 2’,3’,5’-tribenzoate involves its interaction with various molecular targets and pathways. The benzoate groups enhance the compound’s stability and facilitate its uptake by cells. Once inside the cell, the compound can be hydrolyzed to release cytidine, which then participates in various biochemical processes. Cytidine is known to be involved in the synthesis of RNA and DNA, and it plays a crucial role in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cytidine 2’,3’,5’-triacetate: Similar to Cytidine 2’,3’,5’-tribenzoate but with acetate groups instead of benzoate groups.
Cytidine 2’,3’,5’-trifluoroacetate: Contains trifluoroacetate groups, offering different chemical properties and stability.
Cytidine 2’,3’,5’-trimethylsilyl ether: Features trimethylsilyl groups, providing unique reactivity and applications.
Uniqueness
Cytidine 2’,3’,5’-tribenzoate is unique due to the presence of benzoate groups, which confer enhanced stability and specific chemical properties. This makes it particularly useful in applications where stability and resistance to hydrolysis are important. Additionally, the benzoate groups can be selectively modified, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O8/c31-23-16-17-33(30(37)32-23)26-25(41-29(36)21-14-8-3-9-15-21)24(40-28(35)20-12-6-2-7-13-20)22(39-26)18-38-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H2,31,32,37)/t22-,24-,25-,26-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTGQFREGXHRAN-VNSJUHMKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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